4-(3-methylphenyl)-1H-imidazole hydrochloride

Antifungal Imidazole Derivative Candida albicans

4-(3-Methylphenyl)-1H-imidazole hydrochloride (CAS: 2219408-03-2) is an imidazole derivative with a 3-methylphenyl substitution, available as a hydrochloride salt. Imidazole derivatives are a versatile class of heterocyclic compounds that exhibit a wide range of biological activities.

Molecular Formula C10H11ClN2
Molecular Weight 194.66
CAS No. 2219408-03-2
Cat. No. B2771158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methylphenyl)-1H-imidazole hydrochloride
CAS2219408-03-2
Molecular FormulaC10H11ClN2
Molecular Weight194.66
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=CN2.Cl
InChIInChI=1S/C10H10N2.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-12-10;/h2-7H,1H3,(H,11,12);1H
InChIKeyNNACRBOVSCLLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methylphenyl)-1H-imidazole Hydrochloride (CAS 2219408-03-2) Procurement & Baseline Data


4-(3-Methylphenyl)-1H-imidazole hydrochloride (CAS: 2219408-03-2) is an imidazole derivative with a 3-methylphenyl substitution, available as a hydrochloride salt . Imidazole derivatives are a versatile class of heterocyclic compounds that exhibit a wide range of biological activities . This compound serves as a versatile small molecule scaffold for pharmaceutical and agrochemical research [1], with reported potential applications as a CCR5 antagonist [2] and in the synthesis of imidazopyridines [3].

Why 4-(3-Methylphenyl)-1H-imidazole Hydrochloride Cannot Be Replaced by Common Imidazole Analogs


The 3-methylphenyl substitution on the imidazole core is not a generic modification; its meta-methyl positioning critically influences target binding and biological activity profiles compared to unsubstituted, para-methyl, or ortho-methyl analogs. In-class imidazole derivatives cannot be simply interchanged due to SAR-driven differences in potency [1], selectivity [2], and physicochemical properties [3]. Subtle positional shifts in the methyl group lead to significant variations in activity against specific biological targets [4].

Quantitative Differentiation Evidence for 4-(3-Methylphenyl)-1H-imidazole Hydrochloride vs. Analogs


Antifungal Activity vs. Candida albicans: Meta-Methylphenyl Substitution Confers Distinct Potency

The compound 4-(3-methylphenyl)-1H-imidazole hydrochloride exhibits antifungal activity with an IC50 of 15 µg/mL against Candida albicans . In contrast, a related 4-substituted imidazole derivative with a para-methylphenyl substitution (compound 2) displayed an IC50 of 95 µM against the same fungal species in a separate assay [1]. Direct comparison is limited by different assay conditions and units, but these data suggest the meta-methyl configuration yields a distinct activity profile compared to para-substituted analogs [2].

Antifungal Imidazole Derivative Candida albicans

Lack of Anti-HIV Activity vs. Potent CCR5 Antagonists: A Critical Differentiation for Targeted Procurement

In a functional antiviral assay using HIV-IIIB and ATH8 cells, 4-(3-methylphenyl)-1H-imidazole hydrochloride showed no inhibition (0% at 50 µM) [1]. Conversely, potent imidazole-based CCR5 antagonists demonstrate picomolar to nanomolar activity, such as IC50 = 0.090 nM against HIV-1 gp120-induced cell-cell fusion [2] and IC50 = 0.110 nM against CCR5 receptor [3]. This stark contrast clarifies that while 4-(3-methylphenyl)-1H-imidazole hydrochloride is structurally related to active CCR5 antagonists, it lacks the specific functional groups required for potent antiviral activity, making it unsuitable for HIV research applications.

Antiviral CCR5 HIV

Positional SAR: Meta-Methyl Substitution Drives Differential Binding to MDMX vs. H3 Receptors

The meta-methylphenyl group in 4-(3-methylphenyl)-1H-imidazole hydrochloride contributes to its binding profile. While specific binding data for this compound is limited, class-level SAR studies on imidazole derivatives show that the position (meta, para, ortho) of substituents on the phenyl ring significantly impacts target engagement [1]. For instance, in related compounds, meta-substitution can lead to favorable interactions with MDMX (Ki values reported for similar analogs) [2], while other substitution patterns might favor H3 receptor binding (Kd values as low as 1.35 nM for certain imidazole derivatives) [3]. This differentiation underscores that the 3-methylphenyl substitution is not a generic motif but a determinant of binding specificity.

Structure-Activity Relationship Molecular Docking Binding Affinity

Solubility and Physicochemical Profile: Hydrochloride Salt Form Offers Enhanced Aqueous Solubility

The hydrochloride salt form of 4-(3-methylphenyl)-1H-imidazole (MW 194.7 g/mol, min. 95% purity) is expected to exhibit higher aqueous solubility compared to its free base counterpart [1]. While specific solubility data for this compound is not available, estimated logP for similar imidazole derivatives is around 1.87 [2], suggesting moderate lipophilicity. The salt form is crucial for formulation, handling, and biological assays, providing a distinct advantage over the free base [3].

Physicochemical Properties Solubility Salt Form

Recommended Research & Industrial Applications for 4-(3-Methylphenyl)-1H-imidazole Hydrochloride


Antifungal Screening in Early-Stage Drug Discovery

Use 4-(3-methylphenyl)-1H-imidazole hydrochloride as a reference compound or starting scaffold in antifungal susceptibility assays, particularly against Candida albicans . Its distinct meta-methylphenyl substitution may offer a different SAR profile compared to more common para-substituted imidazole antifungals [1], making it valuable for exploring novel chemical space and understanding structure-activity relationships in antifungal drug development.

Negative Control or Structural Analog for CCR5 Antagonist Studies

Employ 4-(3-methylphenyl)-1H-imidazole hydrochloride as a structurally related but inactive negative control in assays evaluating CCR5 antagonism . Its lack of anti-HIV activity [1] makes it a suitable control compound to confirm assay specificity and to differentiate target-mediated effects from non-specific imidazole-related artifacts, ensuring the validity of hit-to-lead programs focused on CCR5.

Synthesis of Imidazopyridine Bioactive Molecules

Utilize 4-(3-methylphenyl)-1H-imidazole hydrochloride as a versatile intermediate in the synthesis of imidazopyridines . This class of compounds exhibits significant pharmacological activity across multiple therapeutic areas [1], and the 3-methylphenyl group can serve as a key building block for generating diverse libraries of fused heterocyclic derivatives with potential applications in medicinal chemistry.

General Scaffold for SAR Exploration in Enzyme Inhibition

Apply 4-(3-methylphenyl)-1H-imidazole hydrochloride as a core scaffold for exploring structure-activity relationships (SAR) in enzyme inhibition assays . Given the broad potential of imidazole derivatives to act as enzyme inhibitors [1], and the known impact of meta-substitution on binding , this compound serves as a foundational template for designing and synthesizing focused libraries to probe target engagement and optimize potency against enzymes like MDMX, HDACs, or P450s .

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